Methyl 5-formyl-2-methylfuran-3-carboxylate
Overview
Description
Methyl 5-formyl-2-methylfuran-3-carboxylate (MFC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MFC is a furan derivative that has a unique molecular structure, which makes it an attractive candidate for use in the synthesis of various organic compounds.
Scientific Research Applications
Synthesis and Reactivity
Methyl 5-formyl-2-methylfuran-3-carboxylate is a compound that participates in various chemical reactions, serving as an intermediate for synthesizing valuable chemicals. Notably, it undergoes hydroformylation to produce homochiral amino acid derivatives, demonstrating significant synthetic value (Kollár & Sándor, 1993). Additionally, it reacts readily with methyl ketones and methoxycarbonylmethylenetriphenylphosphoranes to form α,β-unsaturated compounds (Nazarova et al., 1973).
Role in Cyclobutene Electrocylic Reactions
The compound is crucial in verifying theoretical predictions about electrocyclization reactions. It was synthesized from commercially available cyclobutane-1,1-dicarboxylic acid and confirmed theoretical predictions by thermolysis (Niwayama & Houk, 1992).
Use in Bromination Studies
This compound is used in studies exploring the bromination of the methyl group of related compounds, serving as a precursor for synthesis and further chemical transformations (Roy et al., 2004).
Applications in DNA and RNA Research
This compound is relevant in the field of nucleic acid research, especially in the detection of formylated DNA and RNA, which are important for understanding various physiological processes. It has been used in methods developed for the sensitive determination of DNA and RNA formylation, enhancing our understanding of these critical biological processes (Jiang et al., 2017).
Catalytic Oxidation Research
It plays a role in catalytic oxidation studies, particularly in the conversion of 5-hydroxymethylfurfural into 5-formyl-2-furancarboxylic acid, highlighting its potential in the synthesis of bio-block materials and chemical intermediates (Xu et al., 2019).
Mechanism of Action
Mode of Action
The mode of action of Methyl 5-formyl-2-methylfuran-3-carboxylate is currently unknown due to the lack of comprehensive studies on this compound . The interaction of this compound with its potential targets and the resulting changes at the molecular and cellular level remain to be elucidated.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
properties
IUPAC Name |
methyl 5-formyl-2-methylfuran-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-5-7(8(10)11-2)3-6(4-9)12-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WINMHOHYPKKTEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381562 | |
Record name | methyl 5-formyl-2-methylfuran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
81661-26-9 | |
Record name | methyl 5-formyl-2-methylfuran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 5-formyl-2-methylfuran-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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